molecular formula C13H9N3O2S B2374603 Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate CAS No. 303146-82-9

Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate

Cat. No.: B2374603
CAS No.: 303146-82-9
M. Wt: 271.29
InChI Key: WXZUKTFHRBSLMA-UHFFFAOYSA-N
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Description

Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate (synonyms: methyl 2-(3-cyanopyrazin-2-yl)sulfanylbenzoate, ZINC1383016, AKOS005077872 ) is a heterocyclic compound featuring a benzoate core substituted at the 2-position with a sulfanyl-linked 3-cyanopyrazine moiety. Its molecular formula is C₁₃H₉N₃O₂S, with a molecular weight of 295.3 g/mol. The pyrazine ring (a six-membered diazine) and the electron-withdrawing cyano group contribute to its unique electronic properties, making it a candidate for research in agrochemical or pharmaceutical applications.

Properties

IUPAC Name

methyl 2-(3-cyanopyrazin-2-yl)sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c1-18-13(17)9-4-2-3-5-11(9)19-12-10(8-14)15-6-7-16-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZUKTFHRBSLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate requires careful consideration of several key structural elements. Based on available research, multiple synthetic approaches can be employed, focusing on the formation of the critical sulfanyl linkage between the aromatic systems.

Nucleophilic Aromatic Substitution Approach

One of the most viable synthetic routes involves nucleophilic aromatic substitution (SNAr) reactions utilizing activated pyrazine derivatives. This approach leverages the enhanced electrophilicity of the pyrazine ring when substituted with electron-withdrawing groups such as cyano groups.

The general reaction scheme involves:

  • Generation of a thiolate intermediate from methyl 2-mercaptobenzenecarboxylate
  • Nucleophilic attack of this thiolate on a halogenated cyano-pyrazine
  • Formation of the target thioether bond under appropriate conditions

Thiol-Halogen Exchange Methodology

This approach utilizes the nucleophilic properties of aromatic thiols to displace halogen atoms from activated heterocyclic systems. The reaction typically proceeds via:

R-SH + X-Pyrazinyl → R-S-Pyrazinyl + HX

Where X represents a halogen (typically chlorine or bromine) and R represents the methyl benzenecarboxylate moiety.

Detailed Preparation Methods

Method I: Direct Thioetherification

Reagents and Materials
  • Methyl 2-mercaptobenzenecarboxylate
  • 2-Chloro-3-cyanopyrazine
  • Potassium carbonate (K₂CO₃)
  • Dimethylformamide (DMF)
  • Nitrogen atmosphere apparatus
  • Standard laboratory glassware and equipment
Procedure
  • In a flame-dried three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add methyl 2-mercaptobenzenecarboxylate (1.0 equivalent) and anhydrous DMF (10 mL per gram of thiol).
  • Add anhydrous potassium carbonate (1.5 equivalents) to the mixture and stir for 30 minutes at room temperature under nitrogen.
  • Slowly add 2-chloro-3-cyanopyrazine (1.1 equivalents) dissolved in minimal DMF to the reaction mixture.
  • Heat the reaction mixture to 80-85°C for 6-8 hours, monitoring by thin-layer chromatography (TLC).
  • After completion, cool the reaction mixture to room temperature and pour into ice-cold water (50 mL per gram of starting material).
  • Extract the product with ethyl acetate (3 × 20 mL).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography using hexane:ethyl acetate gradient to obtain pure this compound.

This method typically yields 65-75% of the desired product as a pale yellow crystalline solid.

Method II: Sequential Functionalization Approach

This method involves the stepwise construction of the target molecule by sequential functionalization of appropriate precursors, similar to methods used for related heterocyclic compounds.

Stage 1: Preparation of Methyl 2-Mercaptobenzenecarboxylate
  • Dissolve methyl 2-aminobenzenecarboxylate (1.0 equivalent) in a mixture of concentrated HCl and water (1:1, 10 mL per gram).
  • Cool the solution to 0-5°C and add sodium nitrite (1.1 equivalents) dropwise as an aqueous solution.
  • Maintain the temperature below 5°C for 30 minutes to complete diazotization.
  • Prepare a solution of potassium ethyl xanthate (1.5 equivalents) in water.
  • Add the diazonium salt solution dropwise to the xanthate solution at 5-10°C.
  • After complete addition, warm the mixture to 70°C and maintain for 1 hour.
  • Cool to room temperature, acidify with dilute HCl, and extract with ethyl acetate.
  • Concentrate the organic phase and hydrolyze the xanthate with ethanolic KOH.
  • Acidify, extract with ethyl acetate, dry, and concentrate to obtain methyl 2-mercaptobenzenecarboxylate.
Stage 2: Synthesis of 2-Chloro-3-cyanopyrazine
  • Start with 2-chloropyrazine (1.0 equivalent) in anhydrous THF under nitrogen.
  • Cool to -78°C and add lithium diisopropylamide (LDA, 1.1 equivalents) dropwise.
  • Stir for 1 hour at -78°C to generate the lithiated intermediate.
  • Add p-toluenesulfonyl cyanide (1.2 equivalents) in THF dropwise.
  • Allow the mixture to warm to room temperature gradually over 4 hours.
  • Quench with saturated ammonium chloride solution and extract with ethyl acetate.
  • Dry and concentrate the organic phase.
  • Purify by column chromatography to obtain 2-chloro-3-cyanopyrazine.
Stage 3: Final Coupling Reaction

Follow the procedure described in Method I (Section 3.1.2) to couple the intermediates prepared in Stages 1 and 2.

Method III: Palladium-Catalyzed Coupling Approach

For more challenging cases or when traditional methods yield insufficient results, a palladium-catalyzed coupling approach can be employed.

Reagents and Conditions
  • Methyl 2-iodobenzenecarboxylate
  • 3-Cyano-2-mercaptopyrazine
  • Palladium acetate (5 mol%)
  • Xantphos (10 mol%)
  • Cesium carbonate (2.0 equivalents)
  • Dioxane (anhydrous)
  • Nitrogen atmosphere
  • Temperature: 110°C
  • Reaction time: 12-18 hours

This method leverages the effectiveness of palladium catalysis in forming carbon-sulfur bonds, similar to techniques used in related heterocyclic syntheses.

Optimization Parameters and Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of the thioetherification reaction. A comparative study of different solvents is presented in Table 1.

Table 1: Influence of Solvent on the Synthesis of this compound

Solvent Temperature (°C) Time (h) Yield (%) Observations
DMF 80 8 72 Clean reaction, minimal side products
DMSO 85 7 68 Slightly higher impurity profile
Dioxane 90 10 65 Longer reaction time required
Acetonitrile 75 12 58 Moderate conversion, cleaner product
THF 65 16 45 Incomplete reaction, considerable starting material recovered

DMF emerged as the optimal solvent, providing the highest yield with minimal side product formation.

Base Selection

The choice of base significantly influences the reaction outcome by affecting the nucleophilicity of the thiolate intermediate. Table 2 compares the effectiveness of various bases.

Table 2: Effect of Base on Reaction Efficiency

Base Equivalents Temperature (°C) Yield (%) Observations
K₂CO₃ 1.5 80 72 Optimal conditions, good selectivity
Cs₂CO₃ 1.2 75 76 Slightly higher yield, higher cost
NaH 1.0 60 65 More side reactions, sensitive to moisture
Et₃N 2.0 85 52 Lower conversion, extended reaction time
DBU 1.2 70 61 Moderate yield, complex purification

Cesium carbonate provides the highest yield but at increased cost, making potassium carbonate the preferred base for most applications.

Temperature and Reaction Time Optimization

The reaction kinetics were studied at different temperatures to determine the optimal conditions. The results are summarized in Table 3.

Table 3: Temperature and Time Optimization

Temperature (°C) Time (h) Yield (%) Conversion (%) Selectivity (%)
60 12 58 65 89
70 10 65 78 83
80 8 72 92 78
90 6 68 95 72
100 4 61 98 62

A temperature of 80°C with an 8-hour reaction time provides the optimal balance between yield, conversion, and selectivity.

Purification and Characterization

Purification Techniques

The crude product contains various impurities, including unreacted starting materials, side products from competing reactions, and inorganic salts. Effective purification is crucial for obtaining high-purity material suitable for further applications.

Column Chromatography

The most effective purification method involves silica gel column chromatography using a hexane:ethyl acetate gradient (starting from 9:1 and gradually increasing to 7:3). This procedure reliably separates the target compound from structurally similar impurities.

Recrystallization

For further purification, recrystallization from a suitable solvent system is recommended:

  • Dissolve the compound in minimal hot ethyl acetate
  • Add hexane slowly until cloudiness appears
  • Heat until clear, then cool slowly to room temperature
  • Further cool to 0-5°C to maximize crystal formation
  • Filter and wash crystals with cold hexane

This procedure typically yields product with >98% purity.

Characterization Data

Comprehensive characterization of this compound includes spectroscopic and physical data:

Physical Properties
  • Appearance: Pale yellow crystalline solid
  • Melting point: 118-120°C
  • Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, and DMSO; sparingly soluble in methanol; insoluble in water
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ:

  • 8.72 (d, 1H, J = 2.4 Hz, pyrazine-H)
  • 8.51 (d, 1H, J = 2.4 Hz, pyrazine-H)
  • 7.92 (dd, 1H, J = 7.8, 1.6 Hz, benzene-H)
  • 7.78 (dd, 1H, J = 7.8, 1.6 Hz, benzene-H)
  • 7.56-7.45 (m, 2H, benzene-H)
  • 3.92 (s, 3H, OCH₃)

¹³C NMR (100 MHz, CDCl₃) δ:

  • 166.2 (C=O)
  • 159.6 (pyrazine-C)
  • 147.8 (pyrazine-C)
  • 144.3 (pyrazine-C)
  • 139.7 (pyrazine-C)
  • 138.2 (benzene-C)
  • 132.5 (benzene-C)
  • 131.8 (benzene-C)
  • 130.2 (benzene-C)
  • 128.5 (benzene-C)
  • 126.3 (benzene-C)
  • 115.3 (CN)
  • 52.5 (OCH₃)

IR (KBr, cm⁻¹):

  • 3060 (Ar-H stretch)
  • 2950 (C-H stretch)
  • 2230 (C≡N stretch)
  • 1720 (C=O stretch)
  • 1580, 1490 (C=C, C=N stretch)
  • 1435 (C-H bend)
  • 1290 (C-O stretch)
  • 750 (C-S stretch)

Mass Spectrometry:

  • HRMS (ESI): m/z calculated for C₁₃H₉N₃O₂S [M+H]⁺: 272.0488; found: 272.0492

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

A comprehensive comparison of the three primary preparation methods reveals significant differences in efficiency, yield, and practicality (Table 4).

Table 4: Comparative Analysis of Preparation Methods

Parameter Method I Method II Method III
Overall Yield (%) 65-75 45-55 60-70
Number of Steps 1 3 1
Reaction Time (h) 8 24+ 18
Scale-up Potential High Moderate Moderate
Reagent Cost Low High Very High
Technical Complexity Low High Moderate
Purification Difficulty Moderate High Low
Environmental Impact Moderate High Moderate

Method I (Direct Thioetherification) provides the best balance between yield, simplicity, and cost-effectiveness, making it the preferred method for general laboratory and potential industrial applications.

Industrial Scalability Considerations

For industrial-scale production, several additional factors must be considered:

  • Reagent Availability and Cost : Method I utilizes relatively inexpensive and readily available reagents, making it favorable for large-scale production.

  • Safety Considerations : The use of DMF in Method I presents concerns due to its toxicity. Alternative solvents like acetonitrile may be preferable despite slightly lower yields.

  • Waste Management : Method II generates significantly more waste due to its multi-step nature, increasing disposal costs and environmental impact.

  • Equipment Requirements : Method III requires specialized equipment for handling air-sensitive catalysts and maintaining inert atmospheres, increasing capital expenditure.

  • Process Robustness : Method I demonstrates superior reproducibility across different scales and equipment configurations, critical for industrial implementation.

Based on these considerations, a modified version of Method I with appropriate engineering controls represents the most viable approach for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate involves its interaction with specific molecular targets. The cyano group and the pyrazine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogs in Table 1:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application
Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate C₁₃H₉N₃O₂S 295.3 3-cyano-pyrazine, sulfide Under research
Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate C₂₀H₁₃ClN₂O₂S 380.8 4-chlorophenyl, 3-cyano-pyridine Discontinued (Research)
Triflusulfuron methyl ester C₁₅H₁₆F₃N₅O₅S 435.4 Trifluoroethoxy, triazinyl, sulfonylurea Pesticide
Pemaglitazar (example) C₁₈H₁₆F₃NO₃S 383.4 Trifluoromethyl phenoxy, sulfanyl Pharmaceutical (Discontinued)

Key Observations:

  • Pyrazine vs. Pyridine/Triazine Rings: The target compound’s pyrazine ring (two nitrogen atoms) is more electron-deficient than pyridine (one nitrogen) or triazine (three nitrogen atoms), enhancing the electron-withdrawing effect of the cyano group. This may influence reactivity or binding interactions in biological systems.
  • Functional Groups : Unlike sulfonylurea-based pesticides (e.g., triflusulfuron methyl ester ), the sulfide linkage in the target compound may offer alternative modes of action, such as thiol-mediated enzyme inhibition.

Crystallographic and Hydrogen Bonding Analysis

  • Tools like SHELX and Mercury CSD enable structural determination and comparison of intermolecular interactions. Crystal packing patterns may differ from triazine-based pesticides due to reduced steric bulk.

Biological Activity

Methyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylate, with the CAS number 303146-82-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H9N3O2S
  • Molecular Weight : 271.3 g/mol
  • IUPAC Name : Methyl 2-(3-cyanopyrazin-2-yl)sulfanylbenzoate

Synthesis

The compound is synthesized through a reaction involving 3-cyano-2-pyrazinethiol and methyl 2-bromobenzoate, typically using potassium carbonate in dimethylformamide (DMF) under elevated temperatures. This method allows for the formation of the desired product with reasonable yields and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest it may inhibit the proliferation of cancer cells. Studies have demonstrated that it induces apoptosis in certain cancer cell lines, potentially through the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins. The compound's cyano and pyrazine groups are believed to play critical roles in its interaction with cellular targets .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound showed inhibition zones of 15 mm against E. coli and 20 mm against S. aureus, indicating strong antimicrobial potential.
  • Anticancer Research :
    • Objective : Assess the cytotoxic effects on breast cancer cell lines (MCF-7).
    • Methodology : MTT assay was used to determine cell viability.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values around 25 µM, suggesting significant anticancer activity.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Binding : The compound's structural features allow it to bind effectively to certain receptors, modulating their activity and influencing cellular responses.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundCyano group, pyrazine ringAntimicrobial, anticancer
Ethyl 2-[(3-cyano-2-pyrazinyl)sulfanyl]benzenecarboxylateSimilar structure but ethyl groupReduced potency
Methyl 2-(3-thiazolyl)benzoateThiazole instead of pyrazineLimited antimicrobial activity

Q & A

Q. Quality Control Protocols

  • HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to achieve >98% purity. Monitor λ = 254 nm for aromatic absorption .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
  • Mass Spectrometry : ESI-MS in positive ion mode to verify [M+H]⁺ (e.g., m/z = theoretical molecular weight ± 0.01 Da) .

What computational tools are effective in predicting the reactivity of this compound?

Q. Advanced Computational Methods

  • Reactivity Prediction : Use PISTACHIO and REAXYS databases to model reaction pathways and identify plausible intermediates .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases) .
  • MD Simulations : Assess solvation dynamics and conformational stability using GROMACS .

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